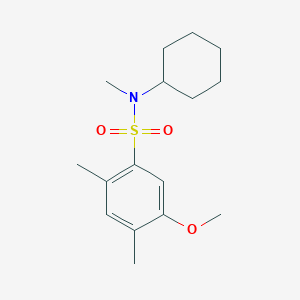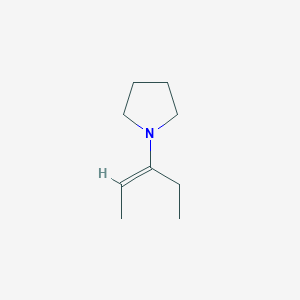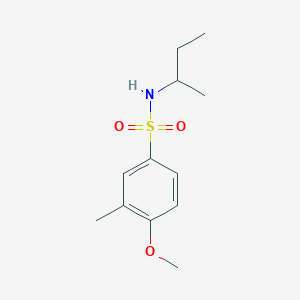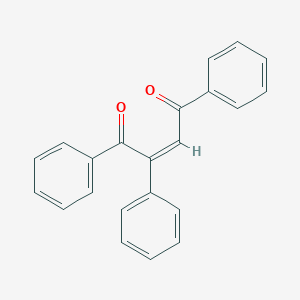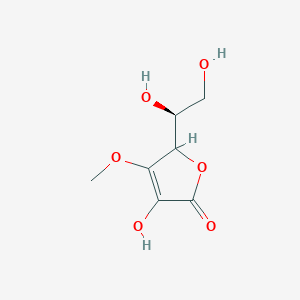![molecular formula C19H18N2O5 B225760 4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)
4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid, commonly known as PIPAC, is a novel molecule that has gained significant attention in the field of medicinal chemistry. It belongs to the class of isophthalic acid derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
The precise mechanism of action of PIPAC is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. PIPAC has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. PIPAC also interacts with neurotransmitter receptors such as dopamine and serotonin, which are implicated in the pathogenesis of neuropsychiatric disorders.
Biochemical and Physiological Effects
PIPAC has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. PIPAC also modulates the expression of various genes involved in inflammation, angiogenesis, and cell survival. In animal models, PIPAC has been shown to improve cognitive function, reduce inflammation, and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PIPAC is its versatility in terms of its potential therapeutic applications. PIPAC has shown promising results in various disease models, indicating its potential as a multi-targeted drug. Another advantage of PIPAC is its relatively simple synthesis method and high yield. However, there are some limitations to using PIPAC in lab experiments. One limitation is the lack of extensive toxicity studies, which are necessary to determine the safety of PIPAC for human use. Another limitation is the need for further optimization of the synthesis method to improve the purity and yield of the product.
Zukünftige Richtungen
There are several future directions for research on PIPAC. One direction is to investigate the potential of PIPAC as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and schizophrenia. Another direction is to explore the use of PIPAC as a diagnostic tool for detecting specific biomarkers in biological samples. Additionally, future research should focus on optimizing the synthesis method of PIPAC to improve the purity and yield of the product. Finally, studies on the toxicity and pharmacokinetics of PIPAC are necessary to determine its safety and efficacy for human use.
Conclusion
In conclusion, PIPAC is a novel molecule with promising therapeutic applications in various diseases. Its mechanism of action involves the modulation of various signaling pathways in cells, and it has been shown to have several biochemical and physiological effects. While there are some limitations to using PIPAC in lab experiments, its versatility and potential make it an exciting topic for future research.
Synthesemethoden
The synthesis of PIPAC involves the reaction of isophthalic acid with 4-phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction leads to the formation of PIPAC, which can be purified by recrystallization or column chromatography. The purity and yield of the product depend on the reaction conditions and the quality of the starting materials.
Wissenschaftliche Forschungsanwendungen
PIPAC has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and schizophrenia. It has been shown to exhibit neuroprotective, anti-inflammatory, and anti-cancer activities in vitro and in vivo. PIPAC is also being investigated for its use as a diagnostic tool for detecting specific biomarkers in biological samples.
Eigenschaften
Produktname |
4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid |
|---|---|
Molekularformel |
C19H18N2O5 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
4-(4-phenylpiperazine-1-carbonyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C19H18N2O5/c22-17(15-7-6-13(18(23)24)12-16(15)19(25)26)21-10-8-20(9-11-21)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,23,24)(H,25,26) |
InChI-Schlüssel |
MISHZJJICXGDAI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)C(=O)O)C(=O)O |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



